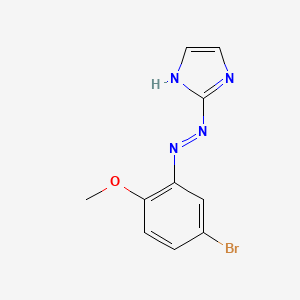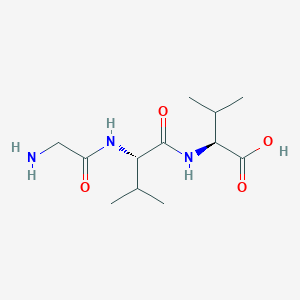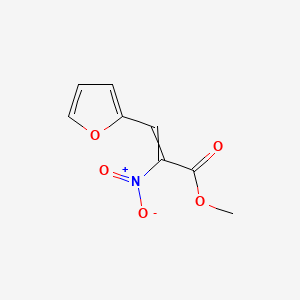![molecular formula C17H18N4O B14448286 4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile CAS No. 79252-67-8](/img/structure/B14448286.png)
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile is an organic compound known for its vibrant color and applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzonitrile using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters enhances efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group using reducing agents like sodium dithionite results in the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation mechanisms.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored polymers and as a dye in textile manufacturing.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions. This property is exploited in applications like photodynamic therapy, where light-induced cleavage generates reactive species that can target and destroy cancer cells. The aromatic rings also contribute to the compound’s stability and ability to interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-(Diethylamino)phenyl}diazenyl]benzonitrile
- 4-[(E)-{4-(Methoxyphenyl)diazenyl]benzonitrile
Uniqueness
4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile stands out due to the presence of the hydroxyethyl group, which enhances its solubility in water and other polar solvents. This feature makes it more versatile in applications requiring aqueous solutions, such as biological staining and certain industrial processes.
Properties
CAS No. |
79252-67-8 |
|---|---|
Molecular Formula |
C17H18N4O |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C17H18N4O/c1-2-21(11-12-22)17-9-7-16(8-10-17)20-19-15-5-3-14(13-18)4-6-15/h3-10,22H,2,11-12H2,1H3 |
InChI Key |
XTVNSXHZESDBPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)




![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)





